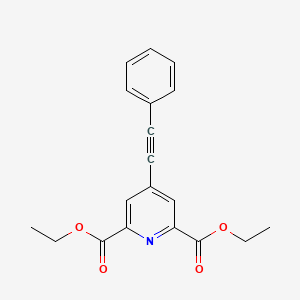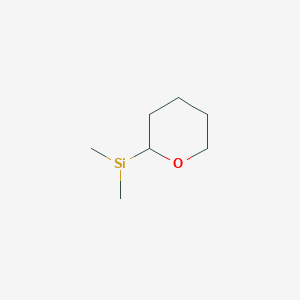
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-2,2-dimethyl-2H-1-benzopyran-4-ol: precocene II , belongs to the class of flavanones. Its chemical formula is C₁₃H₁₆O₃ , and its molecular weight is approximately 220.26 g/mol . The compound’s IUPAC name reflects its unique structure, which combines a benzopyran ring system with methoxy and methyl substituents.
Vorbereitungsmethoden
Synthetic Routes::
Acylation of Resorcinol: Precocene II can be synthesized by acylating resorcinol with an appropriate acyl chloride or anhydride. The reaction typically occurs under acidic conditions.
Demethylation of Precocene I: Precocene II is derived from , which undergoes demethylation at the 6- and 7-positions to yield the desired compound.
Industrial Production:: Precocene II is not produced on an industrial scale due to its limited applications
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: Precocene II can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group in the benzopyran ring may yield reduced derivatives.
Substitution: Substitution reactions can occur at the aromatic ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products depend on reaction conditions and substituents. Oxidation may yield hydroxylation products, while reduction can lead to alcohols or diols.
Wissenschaftliche Forschungsanwendungen
Precocene II has limited direct applications but plays a role in research:
Insect Repellent: Precocene II exhibits insecticidal properties and has been studied as a natural insect repellent.
Anticancer Potential: Some studies suggest that flavanones like precocene II may have anticancer effects, although further research is needed.
Wirkmechanismus
The exact mechanism of action remains unclear. it likely involves interactions with cellular pathways, including oxidative stress responses and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Precocene II is unique due to its specific methoxy and methyl substituents. Similar compounds include other flavanones, such as precocene I and related derivatives .
Eigenschaften
CAS-Nummer |
110298-88-9 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
6,7-dimethoxy-2,2-dimethylchromen-4-ol |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-11(15-3)12(16-4)6-10(8)17-13/h5-7,14H,1-4H3 |
InChI-Schlüssel |
AOJCHBZGIHXQEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=C(C2=CC(=C(C=C2O1)OC)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)




![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)

![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)

